![molecular formula C16H14Cl2N4 B2881664 3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine CAS No. 324008-82-4](/img/structure/B2881664.png)
3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring and a pyrazole ring, both of which are types of aromatic heterocycles . The pyridazine ring is substituted with a 3,5-dimethylpyrazol-1-yl group at the 6-position and a 2,4-dichlorophenylmethyl group at the 3-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine and pyrazole rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The 2,4-dichlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and pyrazole rings, both of which contribute to the compound’s aromaticity. The 2,4-dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” would be expected to undergo electrophilic aromatic substitution reactions. The electron-withdrawing chloro groups on the phenyl ring would make it less reactive towards electrophilic attack, while the electron-donating methyl groups on the pyrazole ring would make it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polarizable chlorine atoms would likely result in a relatively high boiling point and low water solubility .Scientific Research Applications
Optoelectronic Materials Development
Research on quinazoline and pyrimidine derivatives, closely related to the core structure of "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine", demonstrates significant potential in the creation of novel optoelectronic materials. These compounds are used in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, for instance, are explored for their application in nonlinear optical materials and colorimetric pH sensors. Furthermore, pyrimidine derivatives are being investigated for their utility as photosensitizers in dye-sensitized solar cells, highlighting the broad applicability of this chemical framework in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry Applications
The pyrazole moiety, which is part of the chemical structure , is recognized for its significant role in the development of biologically active compounds. Pyrazole derivatives are extensively utilized in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons, often through methods involving condensation followed by cyclization, provides a template for combinatorial chemistry and the development of new medicinal agents. This underscores the versatility of pyrazole-based compounds in drug discovery and the potential for "3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine" to serve as a precursor or analog in pharmacological research (Dar & Shamsuzzaman, 2015).
Future Directions
The study of novel compounds like “3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine” is a key aspect of medicinal chemistry research. Future work could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure for improved potency and selectivity .
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4/c1-10-7-11(2)22(21-10)16-6-5-14(19-20-16)8-12-3-4-13(17)9-15(12)18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUPGLQRSUOPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)
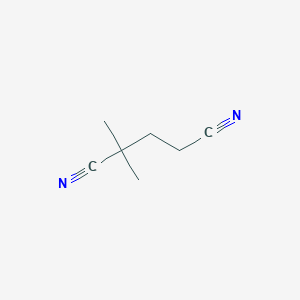
![2-[(5-Bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2881585.png)
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)

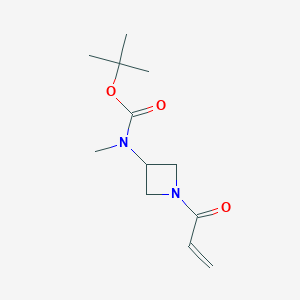
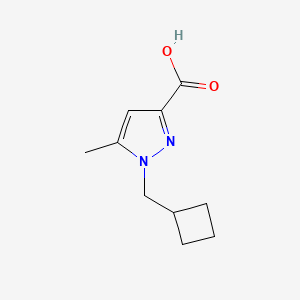
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2881591.png)
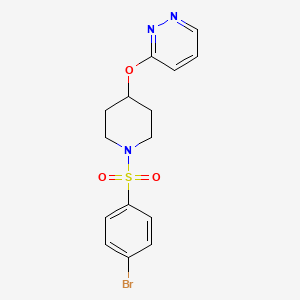
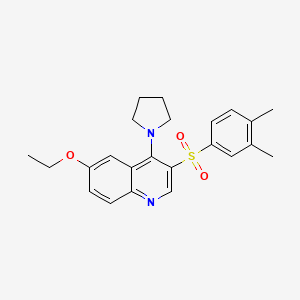

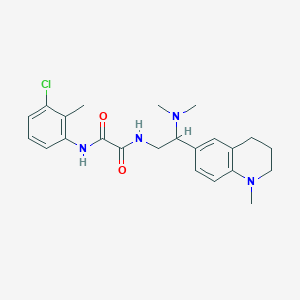
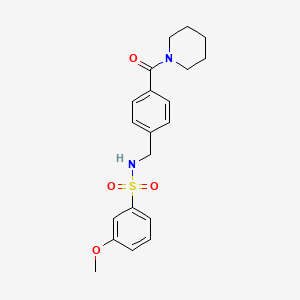
![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)